An In-depth Technical Guide to 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
An In-depth Technical Guide to 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Flavonoids in Drug Discovery
Flavonoids are a diverse class of polyphenolic secondary metabolites found ubiquitously in the plant kingdom.[1][2][3] Their characteristic C6-C3-C6 carbon skeleton forms the basis for a wide array of biological activities.[3] In recent years, flavonoids have garnered significant attention in medicinal chemistry and drug discovery due to their well-documented pharmacological properties, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4][5] The therapeutic potential of these natural scaffolds has prompted extensive research into the synthesis and biological evaluation of novel flavonoid derivatives.
Significance of Halogenated Flavones
The introduction of halogen atoms, such as bromine and fluorine, into the flavonoid backbone is a key strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6] Specifically, bromo- and fluoro-substitutions on the flavone skeleton have been shown to potentiate anticancer activity.[4][5][6][7][8] Brominated flavones, in particular, have demonstrated superior cytotoxic effects on various cancer cell lines compared to their chlorinated or fluorinated counterparts.[5][7]
Introducing 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
This technical guide focuses on the specific flavone derivative, 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one. This compound combines the structural features of a bromine substituent on the A-ring and a fluorine atom on the B-ring, making it a promising candidate for investigation in drug development, particularly in oncology. This document will provide a comprehensive overview of its chemical structure, a detailed synthesis protocol, predicted spectroscopic data for its characterization, and a discussion of its potential biological activities based on related compounds.
Physicochemical Properties and Structural Elucidation
Chemical Structure
The chemical structure of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is characterized by a chromen-4-one (flavone) core. A bromine atom is attached at the 6-position of the benzopyran ring (A-ring), and a 3-fluorophenyl group is substituted at the 2-position (B-ring).
Caption: Chemical Structure of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-(3-fluorophenyl)-4H-chromen-4-one | - |
| CAS Number | Not available | - |
| Molecular Formula | C15H8BrFO2 | PubChem (for 4-fluoro isomer)[9] |
| Molecular Weight | 319.13 g/mol | PubChem (for 4-fluoro isomer)[9] |
| Appearance | Expected to be a solid | General knowledge of flavones |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of flavones |
| Melting Point | Not experimentally determined | - |
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the A-ring (H-5, H-7, and H-8) will exhibit splitting patterns influenced by the bromine at C-6. The protons on the B-ring will show coupling patterns characteristic of a 3-substituted phenyl ring, including coupling with the fluorine atom. A characteristic singlet for the H-3 proton of the chromone ring is also expected.
The carbon NMR spectrum will display 15 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C-4) will resonate at a downfield chemical shift (typically >170 ppm). The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts and, in the case of fluorine, C-F coupling.
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[14]
The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the chromone ring (around 1630-1660 cm⁻¹). Other characteristic bands will include C=C stretching vibrations for the aromatic rings and C-O stretching vibrations.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.2-7.5 (m, Ar-H), ~7.0 (s, H-3) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): >170 (C=O), ~160-100 (Ar-C), with C-F coupling visible for B-ring carbons. |
| Mass Spec (EI) | m/z: 318/320 (M⁺, M⁺+2, ~1:1 ratio) |
| IR (KBr) | ν (cm⁻¹): ~1650 (C=O), ~1600, 1450 (C=C, aromatic), ~1250 (C-O) |
Synthesis Methodology
Retrosynthetic Analysis and Strategy
The synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one can be achieved through a well-established pathway for flavone synthesis. The primary strategy involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.
Caption: Retrosynthetic approach for the synthesis of the target flavone.
Detailed Experimental Protocol
-
Reactants:
-
1-(5-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq)
-
3-fluorobenzaldehyde (1.1 eq)
-
Potassium hydroxide (or sodium hydroxide) (3.0 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 1-(5-bromo-2-hydroxyphenyl)ethan-1-one and 3-fluorobenzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid (the chalcone) is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
-
Reactants:
-
1-(5-bromo-2-hydroxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (1.0 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Iodine (catalytic amount)
-
-
Procedure:
-
Dissolve the synthesized chalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid (the flavone) is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Rationale for Experimental Choices
-
Claisen-Schmidt Condensation: This is a classic and reliable method for forming the α,β-unsaturated ketone (chalcone) backbone from an aldehyde and a ketone. The use of a strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation.
-
Oxidative Cyclization: The use of iodine in DMSO is a common and efficient method for the oxidative cyclization of chalcones to flavones. DMSO acts as both the solvent and the oxidant in this reaction, with iodine facilitating the process.
Biological Activities and Potential Applications
While the specific biological profile of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one has not been extensively reported, the known activities of structurally related halogenated flavonoids provide a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Numerous studies have highlighted the potent anticancer activities of bromo- and fluoro-substituted flavonoids.[4][5][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][6] The presence of a bromine atom, in particular, has been correlated with enhanced cytotoxic and pro-apoptotic effects.[5][6] It is hypothesized that 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one could exert its anticancer effects by modulating key signaling pathways involved in cell survival and death, such as the PI3K/Akt pathway or by inducing mitochondrial-mediated apoptosis.[15]
Caption: Potential mechanism of anticancer action via apoptosis induction.
Other Potential Biological Activities
-
Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory properties, often acting through the inhibition of pro-inflammatory enzymes and cytokines.[3]
-
Antimicrobial Activity: Halogenated flavonoids have also demonstrated promising antimicrobial activity against a range of bacteria and fungi.[3][4]
Future Research Directions
The promising structural features of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one warrant further investigation. Future research should focus on:
-
The development of an optimized and scalable synthesis protocol.
-
Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies in animal models to evaluate its efficacy and safety profile.
Conclusion
6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is a synthetic flavonoid with significant potential in drug discovery, particularly in the development of new anticancer agents. Its halogenated structure is anticipated to confer enhanced biological activity. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis methodology, and a strong rationale for its further investigation as a therapeutic candidate. The synthesis and subsequent biological evaluation of this compound could lead to the development of a novel and effective therapeutic agent.
References
- Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. (URL not available)
-
Flavones and Related Compounds: Synthesis and Biological Activity. [Link]
-
6-Bromo-2-(4-fluorophenyl)chromen-4-one | C15H8BrFO2 - PubChem. [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC. [Link]
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed. [Link]
-
Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease - PMC. [Link]
- Synthetic flavonols and flavones: A future perspective as anticancer agents. (URL not available)
-
Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed. [Link]
-
6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 4197451 - PubChem. [Link]
-
Complete Assignments of the 1 H and 13 C NMR Data of Flavone Derivatives - SciSpace. [Link]
-
NMR Chemical Shifts of Common Flavonoids - PMC. [Link]
- Complete 1H and 13C NMR Data of Flavone Deriv
-
Structural insights and biological activities of flavonoids: Implications for novel applications. [Link]
- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (URL not available)
-
Bromo pattern in Mass Spectrometry - YouTube. [Link]
-
Chemistry and Biological Activities of Flavonoids: An Overview - PMC. [Link]
-
1H and 13C NMR spectral assignments of flavone derivatives - ResearchGate. [Link]
-
Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture - SciELO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. 6-Bromo-2-(4-fluorophenyl)chromen-4-one | C15H8BrFO2 | CID 11023592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
